molecular formula C11H12O B123457 3-(2-Methylprop-1-en-1-yl)benzaldehyde CAS No. 145589-43-1

3-(2-Methylprop-1-en-1-yl)benzaldehyde

Cat. No.: B123457
CAS No.: 145589-43-1
M. Wt: 160.21 g/mol
InChI Key: XZWNNQZDBVICDB-UHFFFAOYSA-N
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Description

3-(2-Methylprop-1-en-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a 2-methylprop-1-en-1-yl (isopropenyl) group at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₂O (molecular weight: 160.21 g/mol), with the isopropenyl group contributing an electron-withdrawing effect via conjugation with the benzene ring. The aldehyde functional group renders it reactive in nucleophilic additions and condensation reactions. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds B9 and B10 in ) suggest synthetic routes involving palladium-catalyzed coupling or directed C–H functionalization .

Properties

CAS No.

145589-43-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-(2-methylprop-1-enyl)benzaldehyde

InChI

InChI=1S/C11H12O/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-8H,1-2H3

InChI Key

XZWNNQZDBVICDB-UHFFFAOYSA-N

SMILES

CC(=CC1=CC(=CC=C1)C=O)C

Canonical SMILES

CC(=CC1=CC(=CC=C1)C=O)C

Synonyms

Benzaldehyde, 3-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

a) 2-(2-(2-Methylprop-1-en-1-yl)benzo[b]thiophen-3-yl)benzaldehyde (B9)
  • Structure : B9 incorporates a benzo[b]thiophene ring fused to the benzene core, with the isopropenyl group and aldehyde positioned on adjacent carbons .
  • Electronic Effects : The thiophene ring introduces sulfur-based resonance, enhancing electron density at specific positions. This contrasts with the simpler benzaldehyde scaffold of the target compound, where electron withdrawal by the isopropenyl group dominates.
  • Reactivity : B9’s fused heterocycle may facilitate electrophilic aromatic substitution at the thiophene ring, whereas the target compound’s reactivity is likely concentrated at the aldehyde group.
b) 2-(3-(2-Methylprop-1-en-1-yl)-1-tosyl-1H-indol-2-yl)benzaldehyde (B10)
  • Structure : B10 features a tosyl-protected indole system, adding steric bulk and a strong electron-withdrawing tosyl group .
  • Electronic Effects : The indole’s nitrogen lone pair and tosyl group create a polarized electronic environment, contrasting with the target compound’s simpler electronic profile.
  • Applications : B10’s complexity makes it suitable for catalytic asymmetric reactions, whereas the target compound’s simplicity may favor straightforward aldol condensations or Grignard additions.
c) 2-Allyl-3-methoxybenzaldehyde
  • Structure : This compound (CAS 94956-98-6) has an allyl group at C2 and a methoxy group at C3, yielding a molecular weight of 176.21 g/mol .
  • Electronic Effects : The methoxy group is electron-donating, activating the ring toward electrophilic substitution at the ortho/para positions, while the allyl group introduces mild electron withdrawal.
  • Reactivity : The allyl group enables Diels-Alder reactions, whereas the target compound’s isopropenyl group may participate in cyclopropanation or polymerization.

Physical and Spectroscopic Properties

Property 3-(2-Methylprop-1-en-1-yl)benzaldehyde (Target) B9 B10 2-Allyl-3-methoxybenzaldehyde
Molecular Weight 160.21 g/mol ~265.06 g/mol (HRMS) ~353.42 g/mol (estimated) 176.21 g/mol
1H NMR (Aldehyde) δ ~10.0 ppm (singlet) δ 10.2 ppm (deshielded) δ 10.1 ppm δ 9.8 ppm (methoxy shielding)
Key Functional Groups Aldehyde, isopropenyl Aldehyde, thiophene Aldehyde, indole, tosyl Aldehyde, allyl, methoxy
  • IR Spectroscopy : The target compound’s aldehyde C=O stretch (~1700 cm⁻¹) and isopropenyl C=C stretch (~1640 cm⁻¹) align with B9 and B10, but heterocyclic rings in B9/B10 introduce additional S=O or N–H stretches .

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